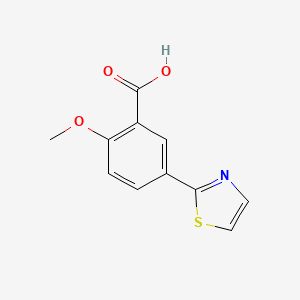
Octyl 5-amino-3H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 5-amino-3H-imidazole-4-carboxylate is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 5-amino-3H-imidazole-4-carboxylate typically involves the reaction of 5-aminoimidazole-4-carboxylic acid with octyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Octyl 5-amino-3H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives are valuable in medicinal chemistry for developing new drugs and in industrial applications for creating specialized materials .
Scientific Research Applications
Octyl 5-amino-3H-imidazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its ability to modulate immune responses.
Mechanism of Action
The mechanism of action of Octyl 5-amino-3H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): AICAR is an analog of adenosine monophosphate and is known for its ability to activate AMP-activated protein kinase (AMPK).
Ethyl 2-aminoimidazole-4-carboxylate: This compound is similar in structure but has an ethyl group instead of an octyl group.
Uniqueness
Octyl 5-amino-3H-imidazole-4-carboxylate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Properties
CAS No. |
36137-90-3 |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
octyl 4-amino-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-17-12(16)10-11(13)15-9-14-10/h9H,2-8,13H2,1H3,(H,14,15) |
InChI Key |
OLXKKJGOUXZRIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(N=CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)

![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)


